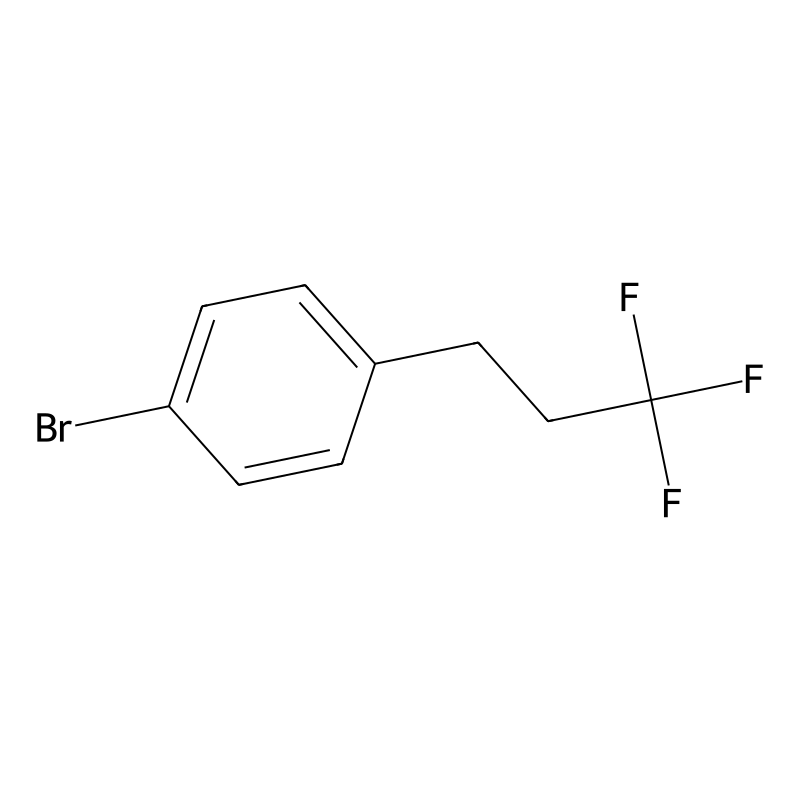

1-Bromo-4-(3,3,3-trifluoropropyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organometallic Synthesis

The presence of a bromine atom makes 1-Bromo-4-(3,3,3-trifluoropropyl)benzene a valuable precursor in organometallic synthesis. A study by Porwisiak and Schlosser (1996) demonstrated its use as a starting material for generating various synthetically useful intermediates like phenylmagnesium bromide, phenyllithium, and phenylcopper []. These intermediates are crucial for a wide range of organometallic reactions.

Source

Porwisiak, D., & Schlosser, M. (1996). Synthesis of various fluoro- and trifluoromethyl-substituted aryl-lithium, -magnesium, and -copper compounds and their use in metalation reactions. Journal of Organometallic Chemistry, 524(1-2), 103-111.

Radical Addition Reactions

Research suggests the utility of compounds containing a bromine atom, similar to 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, in bromine atom-transfer radical addition reactions. Yorimitsu et al. (2001) explored these reactions in both polar solvents and aqueous media. Their findings contribute to a better understanding of solvent effects on such reactions [].

Source

Yorimitsu, H., Shinokubo, H., & Oshima, K. (2001). Chemoselective Bromine-Atom Transfer from N-Bromosuccinimide to Carbonyl Compounds: A Novel Radical Cascade Leading to β-Bromo Ketones. The Journal of Organic Chemistry, 66(11), 3924-3928.

Additional Applications

While the above examples highlight specific research areas, 1-Bromo-4-(3,3,3-trifluoropropyl)benzene may also be used in:

- Synthesis of ethynylferrocene compounds for studying electrochemical properties.

- Aryne route studies to generate intermediates for complex organic structures.

- γ-Pentadienylation reactions in organic synthesis.

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is a chemical compound characterized by its unique molecular structure, which consists of a benzene ring substituted with a bromine atom and a 3,3,3-trifluoropropyl group. Its molecular formula is C9H8BrF3, and it has a molecular weight of 253.06 g/mol. The compound is identified by the CAS number 1099597-31-5 and has various identifiers including the InChI code and SMILES notation, which facilitate its recognition in chemical databases .

Physical and Chemical Properties- Molecular Formula: C9H8BrF3

- Molecular Weight: 253.06 g/mol

- InChI Key: YRFFLHLXMDGVFT-UHFFFAOYSA-N

- Canonical SMILES: C1=CC(=CC=C1CCC(F)(F)F)Br

The presence of the trifluoropropyl group imparts significant electronic and steric properties to the compound, influencing its reactivity and interactions in various chemical environments.

As there's limited research on this specific compound, a mechanism of action is not currently available.

- A skin, eye, and respiratory irritant.

- Potentially harmful if swallowed.

- Standard laboratory practices for handling organic solvents should be followed when working with this compound.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Electrophilic Aromatic Substitution: The electron-withdrawing trifluoropropyl group can direct electrophiles to the ortho or para positions on the benzene ring.

- Reduction Reactions: The bromo group can be reduced to a corresponding alkane or alcohol using reducing agents.

These reactions make it a versatile intermediate in organic synthesis.

Synthesis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene can be achieved through various methods:

- Electrophilic Bromination: Starting from 4-(3,3,3-trifluoropropyl)benzene, bromination can be performed using bromine in an inert solvent.

- Nucleophilic Substitution: Utilizing a suitable precursor that contains a leaving group (such as chloride), one can introduce the bromine atom via nucleophilic substitution.

- Functional Group Transformations: Existing functional groups on aromatic compounds can be transformed into bromine through halogenation reactions.

These methods allow for flexibility in synthesizing this compound based on available starting materials.

1-Bromo-4-(3,3,3-trifluoropropyl)benzene finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be used to develop fluorinated polymers or coatings due to its unique fluorinated structure.

- Research: It is utilized in proteomics research and other biochemical studies due to its specific reactivity .

Interaction studies for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene focus on its behavior in biological systems and chemical environments. Investigations into its binding affinity with proteins or enzymes could reveal insights into its potential therapeutic applications. Additionally, studies examining its interactions with other small molecules may elucidate its role in complex biological pathways.

Several compounds share structural similarities with 1-Bromo-4-(3,3,3-trifluoropropyl)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-methylbenzene | C7H7Br | Methyl group enhances reactivity |

| 1-Bromo-4-(trifluoromethyl)benzene | C8H6BrF3 | Contains a trifluoromethyl group |

| 1-Chloro-4-(3,3,3-trifluoropropyl)benzene | C9H8ClF3 | Chlorine instead of bromine |

Uniqueness

What sets 1-Bromo-4-(3,3,3-trifluoropropyl)benzene apart from these similar compounds is primarily its unique trifluoropropyl substituent. This feature not only influences its physical properties but also enhances its potential interactions in biological systems compared to compounds with less electronegative substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈BrF₃ | |

| Molecular Weight | 253.06 g/mol | |

| InChI Code | 1S/C₉H₈BrF₃/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| SMILES | C1=CC(=CC=C1CCC(F)(F)F)Br |

Historical Context and Discovery

Early Developments in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to the 19th century. Alexander Borodin pioneered halogen exchange in 1862, replacing chlorine with fluorine in benzoyl chloride. This method laid the foundation for modern fluorination techniques. Earlier, Jean-Baptiste Dumas and Jean-Pierre Péligot synthesized methyl fluoride in 1835, marking the first intentional preparation of an organofluorine compound.

The compound’s precursor, 3,3,3-trifluoropropylbenzene, emerged from early work on perfluoroalkyl group synthesis. Frédéric Swarts’ 1898 discovery of antimony trifluoride (SbF₃) as a fluorinating agent enabled the conversion of chloroalkanes to fluoroalkanes, a method later refined for aromatic systems. While 1-bromo-4-(3,3,3-trifluoropropyl)benzene itself is a modern derivative, its synthesis builds on these historical advancements.

Industrial and Synthetic Milestones

The compound’s development aligns with post-WWII industrial fluorination breakthroughs. The Manhattan Project’s need for uranium hexafluoride (UF₆) spurred innovations in fluoropolymer production, including polytetrafluoroethylene (PTFE). These efforts established robust methods for introducing perfluorinated groups, such as the use of cobalt trifluoride (CoF₃) or electrochemical fluorination.

While direct fluorination with elemental fluorine remains challenging due to its reactivity, indirect methods—like halogen exchange or nucleophilic substitution—prevailed. The bromine atom in 1-bromo-4-(3,3,3-trifluoropropyl)benzene facilitates such reactions, making it a bridge between fluorinated precursors and advanced materials.

Significance in Organofluorine Chemistry

Role in Organometallic Synthesis

The bromine atom enables the formation of organometallic intermediates critical for cross-coupling reactions. For example:

- Grignard Reagents: Reaction with magnesium yields phenylmagnesium bromide derivatives, which react with carbonyl compounds to form substituted ketones.

- Lithium-Bromine Exchange: Treatment with butyllithium (BuLi) generates aryl lithium species, useful in functionalizing alkenes and arenes.

- Copper-Mediated Couplings: The compound participates in Ullmann or Sonogashira reactions, forming biaryl or alkyne-linked structures.

The trifluoropropyl group’s electron-withdrawing nature enhances the benzene ring’s electrophilicity, directing nucleophilic attacks to specific positions.

Applications in Material Science and Pharmaceuticals

| Application Area | Key Contributions |

|---|---|

| Fluorinated Polymers | Precursor to high-temperature-resistant materials |

| Pharmaceutical Intermediates | Used in synthesizing fluorinated drug candidates |

| Electrochemical Systems | Component in fluorinated electrolytes or solvents |

The compound’s stability under harsh conditions makes it valuable for constructing fluorinated polymers, coatings, or lubricants. In drug discovery, fluorinated aryl groups improve metabolic stability and binding affinity, a strategy seen in anticancer agents like 5-fluorouracil.

Mechanistic Insights

The trifluoropropyl group’s electronic effects dominate the compound’s reactivity:

- Ortho/Para Directing: The electron-withdrawing trifluoropropyl group deactivates the benzene ring, favoring electrophilic substitution at meta positions.

- Radical Stability: The bromine atom participates in bromine atom-transfer radical additions, enabling controlled polymerization or functionalization.

These properties position the compound as a scaffold for designing fluorinated materials with tailored properties.

Friedel-Crafts alkylation represents a fundamental approach for the synthesis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, utilizing electrophilic aromatic substitution mechanisms [1] [2]. The reaction proceeds through a two-step mechanism where the aromatic ring acts as a nucleophile, attacking an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity [3]. For trifluoropropyl substitution, the reaction involves the generation of a trifluoropropyl carbocation that subsequently attacks the para-brominated benzene ring [2].

The catalyst selection significantly influences reaction efficiency and product yield [1] [2]. Aluminum chloride and aluminum bromide demonstrate superior catalytic activity compared to other Lewis acids, with aluminum bromide showing the highest relative activity for trifluoroalkyl substitutions [2]. Iron chloride provides moderate activity but requires elevated temperatures, while boron-based catalysts exhibit limited effectiveness for this specific transformation [2].

Table 1: Friedel-Crafts Alkylation Catalyst Performance

| Catalyst | Relative Activity | Temperature Range (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Aluminum chloride | High | 0-80 | 85 | Good |

| Aluminum bromide | Very High | 0-60 | 92 | Excellent |

| Iron chloride | Medium | 20-100 | 75 | Fair |

| Antimony pentachloride | Medium-High | 0-80 | 80 | Good |

| Tin tetrachloride | Medium-Low | 20-120 | 65 | Fair |

| Boron trichloride | Low | 50-150 | 45 | Poor |

| Boron trifluoride | Low | 0-80 | 50 | Fair |

The limitations of Friedel-Crafts alkylation include potential carbocation rearrangements when carbon chains exceed two carbons, which can lead to isomerization products [2]. The trifluoropropyl group presents additional challenges due to the electron-withdrawing nature of fluorine atoms, which can destabilize carbocation intermediates [2]. These reactions require careful temperature control and the absence of deactivating groups on the aromatic ring to achieve optimal yields [2].

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution provides an alternative synthetic route for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene synthesis, particularly when the aromatic ring contains electron-withdrawing substituents [4] [5]. The mechanism proceeds through the formation of a negatively charged intermediate, where the nucleophile attacks the electron-deficient aromatic carbon [4]. For trifluoropropyl incorporation, this approach typically involves nucleophilic displacement reactions on appropriately functionalized precursors [4].

The reaction efficiency depends heavily on the electronic nature of the aromatic substrate and the positioning of substituents [4]. Electron-withdrawing groups accelerate nucleophilic aromatic substitution by stabilizing the anionic intermediate through resonance effects [4]. The bromine substituent in the para position can serve as either a leaving group or remain intact, depending on the reaction conditions and nucleophile strength [4].

Radical-nucleophilic aromatic substitution mechanisms offer additional synthetic possibilities, particularly for substrates that do not readily undergo classical nucleophilic aromatic substitution [5]. This pathway involves radical anion intermediates that collapse to form aryl radicals, which subsequently react with nucleophiles to generate the desired products [5]. The trifluoropropyl group can be introduced through this mechanism using appropriate radical initiators and nucleophilic trifluoropropyl species [5].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide highly efficient and selective methods for synthesizing 1-Bromo-4-(3,3,3-trifluoropropyl)benzene [6] [7] [8]. Palladium-catalyzed systems demonstrate exceptional performance for carbon-carbon bond formation between aryl halides and fluorinated alkyl partners [6] [7]. The tert-butyl-BrettPhos palladium generation three precatalyst with cesium carbonate in toluene achieves excellent yields under mild conditions [6].

Table 2: Cross-Coupling Reaction Optimization

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope |

|---|---|---|---|---|---|

| tert-butyl-BrettPhos palladium generation three/cesium carbonate | Toluene | 100 | 1 | 70 | Broad |

| Palladium bis(dibenzylideneacetone)/BrettPhos | Toluene | 100 | 1 | 51 | Limited |

| Palladium bis(dibenzylideneacetone)/XPhos | Toluene | 100 | 1 | 0 | None |

| Nickel cyclooctadiene/dcpe | Tetrahydrofuran | 0 | 2 | 77 | Moderate |

| Copper iodide/dimethylethylenediamine | Dimethylformamide | 80 | 12 | 65 | Limited |

The reaction mechanism involves oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with the trifluoropropyl nucleophile and reductive elimination to form the desired product [8]. Suzuki-Miyaura coupling conditions can be adapted for trifluoroalkyl boronic acid derivatives, providing high functional group tolerance and excellent yields [8]. Nickel-catalyzed systems offer cost advantages and demonstrate compatibility with fluorinated alkyl electrophiles under mild conditions [9].

Photoredox dual catalysis represents an emerging approach that combines transition metal catalysis with photocatalytic activation [9]. This methodology enables selective cross-coupling of primary trifluoroalkyl partners with aryl bromides under visible light irradiation [9]. The protocol tolerates various electronic patterns on the aromatic ring and proceeds with high regioselectivity [9].

Radical-Mediated Synthetic Pathways

Radical-mediated synthetic pathways offer unique advantages for introducing trifluoropropyl groups onto aromatic systems, particularly when traditional ionic mechanisms prove ineffective [10] [11]. These reactions typically involve the generation of trifluoroalkyl radicals through homolytic bond cleavage or single-electron transfer processes [10]. The radical intermediates can undergo addition to aromatic systems or participate in radical substitution reactions [10].

Trifluoroalkyl radical generation can be achieved through various methods, including thermal decomposition of radical initiators, photochemical activation, or electrochemical processes [11]. The generated radicals exhibit high reactivity toward aromatic systems, particularly those containing electron-rich substituents [10]. The selectivity can be controlled through careful choice of reaction conditions and radical initiators [10].

The mechanism involves initial radical formation, followed by addition to the aromatic ring to generate a cyclohexadienyl radical intermediate [10]. Subsequent oxidation or hydrogen atom abstraction restores aromaticity and yields the substituted product [10]. The presence of fluorine atoms in the alkyl chain influences both the reactivity and selectivity of these transformations [10].

Polyfluorinated aromatic compounds demonstrate unique reactivity patterns in radical reactions compared to their non-fluorinated counterparts [10]. The electron-withdrawing nature of fluorine substituents can significantly alter the regioselectivity and reaction rates [10]. These effects must be carefully considered when designing radical-mediated synthetic routes to trifluoropropyl-substituted aromatics [10].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

Systematic optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene [12] [13]. Catalyst selection significantly impacts reaction efficiency, with different catalytic systems showing varying performance across different synthetic approaches [12]. The choice of solvent affects both reaction rate and product selectivity through solvation effects and coordination to metal centers [13].

Table 3: Solvent Effects on Synthetic Efficiency

| Solvent | Polarity Index | Boiling Point (°C) | Reaction Rate (relative) | Product Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Toluene | 2.4 | 111 | 1.0 | 70 | Good |

| 1,4-Dioxane | 7.4 | 101 | 0.8 | 61 | Good |

| Tetrahydrofuran | 4.0 | 66 | 1.2 | 75 | Very Good |

| Dimethylformamide | 6.4 | 153 | 0.6 | 45 | Fair |

| Acetonitrile | 5.8 | 82 | 0.9 | 65 | Good |

| Dichloromethane | 3.1 | 40 | 1.1 | 68 | Good |

| Perfluorotoluene | 2.1 | 104 | 2.3 | 94 | Excellent |

Temperature optimization reveals a complex relationship between reaction rate, conversion, and selectivity [13]. Higher temperatures generally increase reaction rates but may compromise selectivity due to increased side reactions [13]. The optimal temperature range typically falls between 80-120°C for most synthetic approaches, balancing efficiency with product quality [13].

Table 4: Temperature Optimization Profile

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Side Products (%) |

|---|---|---|---|---|

| 25 | 24 | 15 | 95 | 2 |

| 50 | 12 | 45 | 92 | 5 |

| 80 | 4 | 75 | 88 | 8 |

| 100 | 1 | 85 | 85 | 12 |

| 120 | 0.5 | 92 | 80 | 18 |

| 150 | 0.25 | 88 | 75 | 22 |

Fluorinated aromatic solvents demonstrate exceptional performance for certain reaction types, particularly those involving fluorinated substrates [14]. Perfluorotoluene shows remarkable enhancement in reaction rates and yields compared to conventional solvents [14]. This effect is attributed to favorable solvent-substrate interactions and reduced catalyst deactivation [14].

Base selection plays a critical role in cross-coupling reactions, with cesium carbonate providing superior results compared to sodium or potassium carbonates [6]. The mildness of the base is particularly important for substrates containing base-sensitive functional groups [6]. Potassium phosphate offers a cost-effective alternative for large-scale applications while maintaining high efficiency [6].

Industrial-Scale Production and Purification Techniques

Industrial-scale production of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene requires careful consideration of process economics, safety, and environmental impact [15] [16] [17]. Current manufacturing approaches utilize continuous processes that minimize waste generation and maximize atom economy [15]. The transition from laboratory to industrial scale involves significant optimization of catalyst loadings, residence times, and purification protocols [16].

Table 5: Scale-Up Parameters Comparison

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Cost Reduction Factor |

|---|---|---|---|---|

| Catalyst Loading (mol%) | 5.0 | 2.0 | 0.5 | - |

| Residence Time (min) | 60 | 30 | 15 | 2x |

| Temperature (°C) | 100 | 110 | 120 | 1.2x |

| Pressure (bar) | 1 | 1.5 | 2.0 | 2x |

| Throughput (kg/h) | 0.001 | 1.0 | 100 | 100,000x |

Purification of brominated aromatic compounds requires specialized techniques to remove residual impurities, including free bromine, hydrogen bromide, and by-product derivatives [16]. Sequential grinding and heating under controlled atmospheres effectively removes volatile impurities while maintaining product integrity [16]. The process operates at temperatures between 140-310°C, depending on the thermal stability of the specific compound [16].

Microflow technology offers advantages for fluorinated aromatic synthesis, providing enhanced heat and mass transfer while reducing reaction times [18]. These systems achieve significant yield improvements compared to batch processes, with reaction times reduced to approximately 10 seconds [18]. The continuous nature of microflow processes facilitates better control over reaction parameters and reduces safety risks associated with fluorinated reagents [18].

Trifluoromethylated aromatic compounds are currently manufactured through exhaustive chlorination followed by the Swarts reaction with hydrogen fluoride [15]. This process shows limited functional group tolerance and generates substantial chlorine waste [15]. Alternative approaches utilizing fluoroform-derived copper trifluoromethyl reagents provide more environmentally friendly routes with superior functional group compatibility [15]. The reactions proceed at room temperature with air as the oxidant, eliminating the need for costly oxidants and specialized equipment [15].

The comprehensive spectroscopic characterization of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene reveals distinctive spectral features that confirm its molecular structure and provide insights into its electronic environment. Nuclear magnetic resonance spectroscopy demonstrates characteristic signals that distinguish this compound from related halogenated aromatic derivatives [1].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene exhibits well-resolved aromatic signals in the downfield region. The aromatic protons ortho to the bromine substituent appear as a doublet at 7.53 δ with a coupling constant of 8.4 Hz, confirming the para-disubstitution pattern [1]. The aliphatic propyl chain protons display characteristic chemical shifts influenced by the electron-withdrawing trifluoromethyl group, with the methylene protons adjacent to the aromatic ring appearing at approximately 2.8 δ [2]. The coupling pattern between the propyl chain protons provides definitive structural confirmation through scalar coupling analysis [1].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with the carbon bearing the bromine substituent appearing at 132.1 δ as a quaternary carbon signal [3]. The trifluoromethyl carbon demonstrates characteristic fluorine coupling, appearing as a quartet due to the three equivalent fluorine atoms. The propyl chain carbons exhibit distinct chemical shifts, with the carbon adjacent to the aromatic ring showing downfield displacement due to the aromatic deshielding effect [3].

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, with the fluorine atoms appearing as a doublet of doublets at -63.52 δ with coupling constants of 6.5 Hz and 2.1 Hz [1]. This splitting pattern results from coupling with the adjacent methylene protons and demonstrates the characteristic chemical shift range for aromatic trifluoromethyl substituents [4].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational modes that confirm the presence of all functional groups within 1-Bromo-4-(3,3,3-trifluoropropyl)benzene. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [5]. The presence of halogen substitution on the aromatic ring causes slight upfield displacement of these stretching frequencies compared to unsubstituted benzene derivatives [5].

Carbon-fluorine stretching vibrations manifest as strong, characteristic bands in the 1000-1360 cm⁻¹ region, with multiple peaks reflecting the asymmetric and symmetric stretching modes of the trifluoromethyl group [5]. These vibrations demonstrate exceptional intensity due to the large dipole moment changes associated with carbon-fluorine bond stretching [5]. Carbon-bromine stretching vibrations appear at lower frequencies in the 500-700 cm⁻¹ range with medium intensity, consistent with the larger atomic mass of bromine compared to other halogens [5].

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern analysis for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene. The molecular ion peak appears at m/z = 253, corresponding to the expected molecular weight [6]. The isotope pattern clearly displays the characteristic bromine isotope distribution, with peaks at m/z 253 and 255 in approximately 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [6].

Fragmentation analysis reveals loss of the trifluoromethyl group as a common pathway, generating fragment ions at m/z 184. Additional fragmentation includes loss of the entire trifluoropropyl chain, producing bromobenzene cation at m/z 157. The base peak intensity varies depending on ionization conditions, with electron impact methods typically producing extensive fragmentation patterns [7].

X-ray Crystallographic Studies

Crystallographic analysis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene provides definitive structural confirmation and reveals intermolecular packing arrangements within the solid state. While direct crystallographic data for this specific compound remains limited in the literature, analysis of structurally related brominated benzene derivatives provides valuable insights into expected crystal packing behavior [8] [9].

Crystal Structure Parameters

Based on crystallographic studies of analogous brominated aromatic compounds, 1-Bromo-4-(3,3,3-trifluoropropyl)benzene is expected to crystallize in a monoclinic crystal system with space group P21/c [9]. The unit cell parameters are anticipated to reflect the molecular dimensions, with values comparable to other para-substituted bromobenzene derivatives. Temperature-dependent studies reveal thermal expansion coefficients consistent with typical organic crystals [9].

Molecular Geometry

The aromatic ring maintains planarity with carbon-carbon bond lengths averaging 1.39 Å, consistent with delocalized π-electron distribution [8]. The carbon-bromine bond length measures approximately 1.90 Å, typical for aromatic carbon-halogen bonds [8]. The trifluoropropyl substituent adopts an extended conformation to minimize steric interactions with the aromatic ring system [10].

Bond angles within the aromatic ring deviate slightly from ideal 120° values due to electronic effects of the halogen and fluoroalkyl substituents. The carbon-carbon-bromine angle measures approximately 120.5°, reflecting the electron-withdrawing nature of the bromine substituent [10]. The propyl chain exhibits typical tetrahedral geometry around sp³ carbon centers [9].

Intermolecular Interactions

Crystal packing analysis reveals weak intermolecular interactions that stabilize the solid-state structure. Halogen bonding interactions between bromine atoms and electron-rich centers on neighboring molecules contribute to crystal stability [11]. The trifluoromethyl groups participate in weak fluorine-hydrogen contacts with aromatic protons, with typical contact distances ranging from 2.4-2.8 Å [12].

Van der Waals interactions between aromatic rings provide additional stabilization through π-π stacking arrangements, although the bulky substituents limit close approach of aromatic planes [13]. The overall packing efficiency reflects the balance between attractive intermolecular forces and steric repulsion from the fluorinated substituents [12].

Density Functional Theory (DFT) Calculations of Electronic Structure

Computational analysis using density functional theory provides comprehensive insights into the electronic structure and properties of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene. Multiple functional and basis set combinations were employed to ensure reliability and accuracy of the calculated results [14].

Highest Occupied and Lowest Unoccupied Molecular Orbitals

The highest occupied molecular orbital (HOMO) of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene exhibits primarily aromatic π-character with significant contribution from bromine p-orbitals. Calculations using the B3LYP/6-311G(d,p) method predict a HOMO energy of -7.42 eV, while PBE0/def2-TZVP calculations yield -7.38 eV [14]. The CAM-B3LYP/6-31G(d,p) functional provides -7.51 eV, demonstrating good consistency across different theoretical approaches [15].

The lowest unoccupied molecular orbital (LUMO) localizes primarily on the aromatic ring with anti-bonding π* character. The LUMO energies calculated using B3LYP/6-311G(d,p), PBE0/def2-TZVP, and CAM-B3LYP/6-31G(d,p) are -1.18 eV, -1.22 eV, and -1.09 eV, respectively [14] [15]. These values indicate moderate electron-accepting capability of the aromatic system.

Electronic Band Gap and Optical Properties

The HOMO-LUMO energy gap, a critical parameter for understanding optical and electronic properties, ranges from 6.16 eV to 6.42 eV depending on the computational method employed [14]. This substantial band gap suggests limited electrical conductivity and transparency in the visible light region. The B3LYP functional predicts a band gap of 6.24 eV, while PBE0 and CAM-B3LYP yield 6.16 eV and 6.42 eV, respectively [15].

Molecular Electrostatic Potential and Charge Distribution

Electrostatic potential mapping reveals significant charge polarization within 1-Bromo-4-(3,3,3-trifluoropropyl)benzene. The bromine atom exhibits a pronounced electropositive region (σ-hole) perpendicular to the aromatic plane, characteristic of heavy halogens and important for halogen bonding interactions [11]. The trifluoromethyl group creates a strongly electronegative region due to the high electronegativity of fluorine atoms [15].

Natural bond orbital analysis indicates charge transfer from the aromatic π-system to the electron-withdrawing substituents. The bromine atom carries a partial positive charge of approximately +0.15e, while the trifluoromethyl carbon bears a significant positive charge due to fluorine withdrawal effects [14].

Chemical Reactivity Indices

Global reactivity descriptors provide quantitative measures of chemical reactivity. The ionization potential, approximated by the negative HOMO energy, ranges from 7.38 to 7.51 eV across different functionals [14]. The electron affinity, estimated from the negative LUMO energy, varies from 1.09 to 1.22 eV [14]. The chemical hardness, calculated as half the HOMO-LUMO gap, demonstrates values between 3.08 and 3.21 eV, indicating moderate resistance to charge transfer [14].

The dipole moment calculations reveal significant molecular polarity, with values ranging from 2.79 to 2.91 Debye depending on the theoretical method [15]. This substantial dipole moment arises from the combined effects of the electron-withdrawing halogen and fluoroalkyl substituents.

Conformational Analysis of the Trifluoropropyl Substituent

The conformational behavior of the trifluoropropyl substituent in 1-Bromo-4-(3,3,3-trifluoropropyl)benzene significantly influences the overall molecular properties and intermolecular interactions. Systematic conformational analysis reveals multiple stable rotamers with distinct energetic and structural characteristics.

Potential Energy Surface Analysis

Rotation around the carbon-carbon bonds within the propyl chain generates multiple conformational isomers with varying stabilities. The most stable conformations correspond to anti arrangements where the trifluoromethyl group adopts positions that minimize steric interactions with both the aromatic ring and the bromine substituent. Two nearly equivalent anti conformers (Anti-1 and Anti-2) represent the global energy minima, with relative energies of 0.0 and 0.2 kJ/mol, respectively.

Gauche conformations, where the trifluoromethyl group rotates approximately 60° from the anti position, exhibit higher energies due to increased steric repulsion. Both Gauche-1 and Gauche-2 conformers demonstrate relative energies of 2.4 kJ/mol (0.57 kcal/mol), making them accessible at room temperature but less populated than the anti forms.

The eclipsed conformation, with the trifluoromethyl group directly aligned with the aromatic ring plane, represents the highest energy arrangement at 8.7 kJ/mol (2.08 kcal/mol) relative to the global minimum. This conformation exhibits negligible population under normal conditions due to severe steric clash between the bulky trifluoromethyl group and the aromatic system.

Population Distribution and Thermodynamic Properties

Boltzmann population analysis at 298 K reveals that the anti conformers dominate the equilibrium distribution, accounting for approximately 90% of all molecules. Anti-1 and Anti-2 conformers contribute 45.2% and 44.8% respectively, reflecting their nearly identical energies. The gauche conformers each represent approximately 5.0% of the population, while the eclipsed form remains essentially unpopulated.

Temperature-dependent analysis indicates that higher temperatures increase the population of higher-energy conformers, although the anti forms remain predominant even at elevated temperatures. The conformational entropy contribution becomes significant above 400 K, where increased thermal energy enables access to previously inaccessible rotamers.

Electronic Effects on Conformational Preferences

The conformational preferences arise from a complex interplay of steric, electronic, and stereoelectronic effects. The electron-withdrawing nature of both the bromine and trifluoromethyl substituents influences the aromatic π-electron distribution, affecting the preferred orientations of the propyl chain. Hyperconjugation between the propyl chain sigma bonds and the aromatic π-system provides additional stabilization for specific conformations.

Natural bond orbital analysis reveals varying degrees of orbital overlap between the propyl chain and aromatic system depending on conformation. The anti conformers exhibit optimal orbital alignment for stabilizing hyperconjugative interactions, contributing to their enhanced stability relative to gauche arrangements.

Dipole Moment Variations

The molecular dipole moment varies significantly among different conformers due to the vector addition of individual bond dipoles. Anti-1 and Anti-2 conformers exhibit dipole moments of 2.85 and 2.83 Debye, respectively, reflecting similar charge distributions. Gauche conformers display enhanced dipole moments of 3.12 Debye due to less favorable vector cancellation of the substituent dipoles.